5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

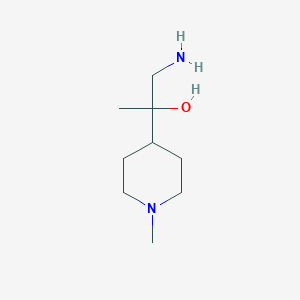

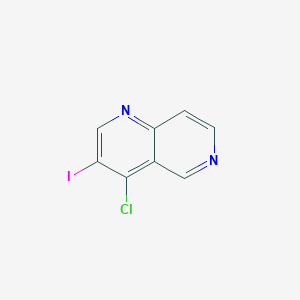

This compound is a complex organic molecule that likely contains a bromine atom, a furan ring, a carboxamide group, and a hexahydrocinnoline group . Compounds with similar structures are often used in pharmaceutical and biological research due to their potential therapeutic properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized using various organic chemistry reactions, such as coupling reactions .Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The furan ring, carboxamide group, and hexahydrocinnoline group are likely key components of its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at their functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its molecular weight, solubility, melting point, and boiling point .科学研究应用

Synthesis and Structural Analysis

Research has been conducted on the synthesis of functionalized furan-2-carboxamide derivatives, showcasing methods for creating compounds with potential biological activities. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives through Suzuki-Miyaura Cross-Coupling has been explored, demonstrating significant anti-bacterial activities against drug-resistant strains (Siddiqa et al., 2022). Additionally, the development of novel synthetic pathways to create 2,5-diimino-furans via palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been reported, highlighting the versatility of furan derivatives in chemical synthesis (Jiang et al., 2014).

Antimicrobial and Antitubercular Activities

Furan-2-carboxamide derivatives have been evaluated for their antimicrobial properties. Studies have found these compounds to be effective against a variety of microbial pathogens, including bacteria and fungi. For instance, new furan-2-carboxamide derivatives exhibited antimicrobial activity, with certain compounds showing significant effects against Escherichia coli and other bacterial strains (Sweidan et al., 2021). Another study focused on the antitubercular potential of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, demonstrating their high bacteriostatic effect in vitro against Mycobacterium tuberculosis (Verbitskiy et al., 2021).

Antiprotozoal and Antiviral Potential

Some studies have expanded into exploring the antiprotozoal and antiviral applications of furan derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying potent antiprotozoal activity, showcasing the therapeutic potential of furan-based compounds in treating infections caused by protozoan parasites (Ismail et al., 2004). Furthermore, heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been investigated for their activity against the avian influenza virus H5N1, indicating the antiviral capabilities of furan-based molecules (Flefel et al., 2012).

属性

IUPAC Name |

5-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(19)15-8-1-2-9-7(5-8)6-12(18)17-16-9/h3-4,6,8H,1-2,5H2,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESURABUMIYFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)

![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2617270.png)

![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)

![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)

![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)